molecular formula C9H7NO B1678124 8-Hydroxyquinoline CAS No. 148-24-3

8-Hydroxyquinoline

Cat. No.: B1678124
CAS No.: 148-24-3
M. Wt: 145.16 g/mol
InChI Key: MCJGNVYPOGVAJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Oxyquinoline can be synthesized through several methods. One common method involves the Skraup reaction, where glycerine and ortho-aminophenol undergo cyclization in the presence of concentrated sulfuric acid . The reaction conditions are optimized by adding anhydrous cupric sulfate and calcium oxide to absorb water and improve the efficiency of the reaction .

Industrial Production Methods: In industrial settings, oxyquinoline is produced by adding glycerine, ortho-aminophenol, nitrobenzene, and concentrated sulfuric acid into a reaction kettle. The mixture is heated to 140°C and maintained for 5-6 hours. After the reaction is complete, the product is cooled, neutralized with caustic soda, and separated. The upper oil layer is then heated to 200-220°C to obtain oxyquinoline .

Chemical Reactions Analysis

Types of Reactions: Oxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Applications

8-Hydroxyquinoline and its derivatives exhibit a wide range of biological activities, making them valuable in pharmacology.

Anticancer Agents

Recent studies have highlighted the potential of 8-HQ derivatives as anticancer agents. These compounds can inhibit cancer cell proliferation through various mechanisms, including the chelation of metal ions essential for cancer cell growth. For instance, certain derivatives have shown efficacy against breast and prostate cancer cells by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its metal complexes, particularly with copper, have been effective in treating infections caused by bacteria and fungi. In vitro studies indicate that these complexes exhibit potent activity against gram-positive and gram-negative bacteria as well as Candida albicans .

Antiparasitic Effects

The compound has also shown significant leishmanicidal effects in both in vitro and in vivo models. A topical formulation containing 8-HQ was developed to treat cutaneous leishmaniasis, showing higher efficacy compared to traditional treatments like amphotericin B . Additionally, 8-HQ has been effective against Schistosoma mansoni, reducing liver parasitism and promoting an immune response in infected mice .

Organic Light-Emitting Diodes (OLEDs)

This compound is utilized as an electron transport material in OLEDs due to its excellent charge transport properties and stability. Its derivatives enhance the efficiency and longevity of OLED devices, making them suitable for commercial applications in displays and lighting .

Fluorescent Chemosensors

The chelating ability of 8-HQ allows it to function as a fluorescent chemosensor for detecting metal ions such as aluminum(III). This application is crucial for environmental monitoring due to the toxicity of aluminum compounds . The development of ion-selective fluorescent sensors using 8-HQ derivatives has been a significant focus in recent research.

Synthesis of Metal Complexes

A study synthesized copper(II) complexes with this compound derivatives to evaluate their antimicrobial activity. The complexes were characterized using spectroscopic techniques, confirming the involvement of both oxygen and nitrogen atoms from 8-HQ in complex formation. The results indicated that these metal complexes possess enhanced antimicrobial properties compared to their parent compounds .

Development of Topical Formulations

In another study, a topical formulation containing 8-HQ was assessed for its leishmanicidal activity. The formulation demonstrated significant efficacy in reducing lesion size and parasite load in infected mice, outperforming conventional treatments without causing notable side effects . This highlights the potential of 8-HQ as a safer alternative for treating parasitic infections.

Summary Table of Applications

Application AreaSpecific UsesKey Findings
MedicinalAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against various bacterial strains
Antiparasitic treatmentsSignificant reduction in parasite load
Chemical ScienceOrganic Light-Emitting DiodesEnhances efficiency and stability
Fluorescent ChemosensorsDetects toxic metal ions effectively

Comparison with Similar Compounds

Oxyquinoline is unique due to its versatile applications and strong chelating properties. Similar compounds include:

Oxyquinoline stands out due to its broad range of applications in various fields, from medicine to industry, making it a valuable compound in scientific research and practical applications.

Biological Activity

8-Hydroxyquinoline (8-HQ) is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. Its derivatives have been explored for a variety of therapeutic applications, including antimicrobial, anticancer, antiviral, and antifungal effects. This article provides a comprehensive overview of the biological activity of 8-HQ, supported by data tables, case studies, and detailed research findings.

Chemical Structure
this compound has the following chemical structure:

C9H7NO\text{C}_9\text{H}_7\text{NO}

This structure allows it to function as a chelator for metal ions, which is crucial for its biological activity. The ability to chelate metals such as iron and copper is particularly relevant in neurodegenerative diseases and cancer therapy.

Mechanisms of Action
The biological activity of 8-HQ can be attributed to several mechanisms:

  • Metal Chelation : By binding to metal ions, 8-HQ can inhibit enzymes that require these metals for activity, thereby exerting antimicrobial and anticancer effects .
  • Antioxidant Activity : Its derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells .
  • Apoptosis Induction : Certain complexes of 8-HQ have been shown to induce apoptosis in cancer cells through caspase activation .

Antimicrobial Activity

This compound and its derivatives demonstrate significant antimicrobial properties against various pathogens. The following table summarizes the antimicrobial efficacy of selected 8-HQ derivatives:

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
Clioquinol (CQ)Staphylococcus aureus0.0625 mg/mL
5-chloro-7-iodo-8-hydroxyquinolineCandida albicans0.125 mg/mL
5-((4-(prop-2-ynyl)piperazin-1-yl)methyl)quinolin-8-olEscherichia coli0.5 mg/mL

Anticancer Activity

Research has shown that 8-HQ derivatives can inhibit the proliferation of various cancer cell lines. Notable findings include:

  • Cytotoxicity against HeLa Cells : A study reported that certain benzoylhydrazones derived from 8-HQ exhibited significant antiproliferative effects on HeLa cervical cancer cells .
  • Copper Complexes : Cu(II) complexes with 2-substituted 8-HQs demonstrated high cytotoxicity against multiple cancer cell lines, inducing cell cycle arrest and apoptosis .

Antifungal Activity

The antifungal potential of 8-HQ derivatives has been validated through various studies:

  • Efficacy Against Candida Species : Clioquinol and other derivatives exhibited fungicidal effects with time-dependent activity against Candida spp., making them candidates for antifungal drug development .

Case Study 1: Clioquinol in Alzheimer's Disease

Clioquinol, a derivative of 8-HQ, has undergone clinical trials for Alzheimer's disease due to its ability to chelate metals implicated in neurodegeneration. In Phase II trials, it showed promise in stabilizing cognitive function in patients by restoring metal balance within the brain .

Case Study 2: Anticancer Properties

A recent study highlighted the synthesis of novel 8-HQ derivatives that demonstrated potent anticancer activity against breast and lung cancer cell lines. The lead compound induced apoptosis via the mitochondrial pathway, showcasing its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. How can researchers design experiments to evaluate the corrosion inhibition efficiency of 8-hydroxyquinoline (8-HQ) derivatives?

Methodological Answer:

  • Use gravimetric analysis (weight loss measurements) to quantify corrosion rates in acidic/neutral environments .
  • Employ electrochemical techniques (e.g., potentiodynamic polarization, electrochemical impedance spectroscopy) to assess charge transfer resistance and corrosion current density .
  • Validate results with surface characterization (SEM/EDS) to observe inhibitor adsorption on metal surfaces .
  • For preliminary screening, combine with computational methods (density functional theory, DFT) to correlate molecular descriptors (e.g., HOMO-LUMO energy gaps) with inhibition efficiency .

Q. What synthetic strategies are recommended for optimizing 8-HQ derivatives with enhanced bioactivity?

Methodological Answer:

  • Introduce functional groups (e.g., triazole, oxathiolane) via nucleophilic substitution or click chemistry to improve solubility and binding affinity .
  • Characterize derivatives using spectroscopic methods (¹H/¹³C NMR, FT-IR) and elemental analysis to confirm structural integrity .
  • Optimize reaction conditions (e.g., solvent, catalyst) using microscale synthesis setups to enhance yield and reduce waste .

Q. How can 8-HQ derivatives be utilized as fluorescent probes for metal ion detection?

Methodological Answer:

  • Design probes by modifying the 8-HQ scaffold with electron-donating/withdrawing groups to red-shift emission wavelengths (e.g., via click chemistry) .
  • Characterize photophysical properties using UV-Vis absorption and fluorescence spectroscopy to determine Stokes shifts and quantum yields .
  • Investigate metal-binding specificity (e.g., Mg²⁺, Al³⁺) using Job’s plot analysis and fluorescence quenching assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in the antimicrobial efficacy of 8-HQ derivatives?

Methodological Answer:

  • Perform systematic SAR analyses by varying substituents (e.g., halogenation at C-5/C-7) and evaluating minimal inhibitory concentrations (MICs) against resistant bacterial strains .
  • Use Petra/Osiris/Molinspiration (POM) analyses to identify pharmacophoric sites (e.g., (N–HO) motifs) critical for antibacterial activity .
  • Validate hypotheses with molecular docking against targets (e.g., bacterial topoisomerases) and in vivo toxicity assays .

Q. What experimental and computational approaches are effective in resolving discrepancies in corrosion inhibition data for 8-HQ derivatives?

Methodological Answer:

  • Apply multi-technique validation : Compare gravimetric, electrochemical, and surface adsorption data to identify outliers .
  • Use molecular dynamics (MD) simulations to model inhibitor-metal interactions under varying pH/temperature conditions .
  • Investigate synergistic effects (e.g., with chloride ions) via additive concentration gradients and Langmuir adsorption isotherm analysis .

Q. How can metal complexation enhance the therapeutic potential of 8-HQ derivatives?

Methodological Answer:

  • Synthesize mixed-ligand complexes (e.g., 8-HQ with Schiff bases) to improve stability and bioavailability .
  • Characterize complexes using single-crystal X-ray diffraction and thermogravimetric analysis (TGA) .
  • Evaluate antifungal or anticancer activity via cell viability assays (e.g., MTT) and ROS generation studies .

Q. What strategies can overcome antimicrobial resistance using 8-HQ-based agents?

Methodological Answer:

  • Develop derivatives targeting biofilm disruption (e.g., via quorum-sensing inhibition) using crystal violet assays and confocal microscopy .
  • Screen for dual-action agents combining metal chelation (e.g., Zn²⁺) and enzyme inhibition (e.g., β-lactamases) .
  • Optimize pharmacokinetics via pro-drug approaches (e.g., esterification) to enhance tissue penetration .

Q. How do photophysical mechanisms like ultrafast proton transfer affect the fluorescence properties of 8-HQ in aqueous solutions?

Methodological Answer:

  • Study excited-state proton transfer (ESPT) using ultrafast transient absorption spectroscopy to map kinetic pathways .
  • Modulate fluorescence by altering solvent polarity or introducing steric hindrance (e.g., methyl groups) to restrict proton dissociation .

Q. Methodological Best Practices

  • Computational Integration : Combine DFT, MD, and QSAR modeling to predict inhibitor efficacy or drug-likeness before synthesis .
  • Multi-Omics Validation : Cross-reference in vitro bioactivity data with transcriptomic/proteomic profiles to identify mechanistic pathways .
  • Standardized Reporting : Adhere to guidelines for reporting electrochemical data (e.g., Tafel slopes) and MIC values to ensure reproducibility .

Properties

IUPAC Name

quinolin-8-ol
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InChI

InChI=1S/C9H7NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H
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InChI Key

MCJGNVYPOGVAJF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2
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Molecular Formula

C9H7NO
Record name 8-HYDROXYQUINOLINE
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Related CAS

84063-18-3, 134-31-6 (hydrogen sulfate (2:1) salt)
Record name 8-Quinolinol, homopolymer
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DSSTOX Substance ID

DTXSID5020730
Record name 8-Hydroxyquinoline
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Molecular Weight

145.16 g/mol
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Physical Description

8-hydroxyquinoline appears as white to off-white or faintly yellow crystalline powder. Phenolic odor. (NTP, 1992), White solid with a phenolic odor; [Hawley] White or tan powder; [MSDSonline]
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Boiling Point

513 °F at 760 mmHg (NTP, 1992), Approx 267 °C
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Solubility

less than 1 mg/mL at 61 °F (NTP, 1992), Insoluble, Soluble in alcohol, acetone, chloroform, benzene, and in formic, acetic, hydrochloric, and sulfuric acids and alkalies., 1 part in 1500 parts water, In water, 556 mg/l @ 20 °C
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Density

1.034 at 408 °F (NTP, 1992) - Denser than water; will sink, 1.034 @ 20 °C
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Vapor Pressure

0.0016 [mmHg], 1.66X10-3 mm Hg @ 25 °C
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Mechanism of Action

The mechanism by which oxyquinoline exerts its biocidal effect is unknown.
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Color/Form

White crystals or white crystalline powder

CAS No.

148-24-3
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Melting Point

169 °F (NTP, 1992), 73-75 °C
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Record name Oxyquinoline
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Record name 8-HYDROXYQUINOLINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073
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Synthesis routes and methods I

Procedure details

Hibino's group has reported the synthesis of demethyllavendamycin methyl ester (C) in Hibino et al., Heterocycles, 20, 1957 (1983). Hibino's group synthesized demethyllavendamycin methyl ester by a Pictet-Spengler type cyclization of 8-benzyloxyquinoline-2-aldehyde with tryptophan methyl ester, followed by aromatization and hydrogenation to give an 8-hydroxyquinoline intermediate. This intermediate was brominated to give the 5,7-dibromo-8-hydroxyquinoline. Oxidation of the 5,7-dibromo-8-hydroxyquinoline yielded the 7-bromoquinolinequinone, and replacement of the bromine with sodium azide, followed by reduction of the azide with sodium hydrosulfite, yielded demethyllavendamycin methyl ester.
Name
demethyllavendamycin methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
demethyllavendamycin methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To bicyclo[3.3.0]octane-3,7-dione (0.25 g, 1.81 mmol) in dry MeOH (3 mL) at 0° C. was added hydroxylamine hydrochloride (0.28 g, 4.30 mmol) and NaOAc (0.65 g, 7.92 mmol). After 1 h, the solvent was removed under vacuum. Triturate the resulting residue with a minimum of ice-cold water to give a white precipitate. Collect and dry the precipitate under vacuum to give 0.16 g of the crude oxine.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Sodium quinoline-8-sulfonate (231 g) was added to 170 g of a 50% aqueous solution of sodium hydroxide, and the mixture was stirred. Then, 900 g of a hydrogenated triphenyl mixture was mixed, and the mixture was dehydrated. The dehydrated mixture was reacted at 260° C. for 15 minutes in a nitrogen stream. After cooling, 600 ml of water was added to the reaction mixture to separate the reaction medium layer. The aqueous layer was decolorized with activated carbon, acidified and then extracted with 200 ml of chloroform. The chloroform was recovered to give 140.9 g (yield 97.2%) of 8-hydroxyquinoline.
Quantity
231 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrogenated triphenyl
Quantity
900 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
97.2%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Hydroxyquinoline
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Reactant of Route 6
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